

L-Norleucine-d9 CAS number and supplier information

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Compound of Interest

Compound Name: L-Norleucine-d9

Cat. No.: B12412431

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L-Norleucine-d9: A Technical Guide for Researchers

Introduction

L-Norleucine-d9 is the deuterium-labeled form of L-Norleucine, an isomer of the amino acid leucine.[1][2] This stable isotope-labeled compound serves as a valuable tool in biomedical and pharmaceutical research, particularly in the fields of proteomics, metabolomics, and drug development. Its chemical properties, nearly identical to its unlabeled counterpart, allow it to be used as a tracer and an internal standard in a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] This guide provides an in-depth overview of **L-Norleucine-d9**, its properties, suppliers, and detailed experimental protocols for its application.

Core Properties and Supplier Information

L-Norleucine-d9 is a non-essential amino acid distinguished by the substitution of nine hydrogen atoms with deuterium.[1] This isotopic labeling makes it heavier than the natural form, allowing for its differentiation in mass spectrometry-based analyses.

Table 1: Chemical and Physical Properties of **L-Norleucine-d9**

Property	Value	Reference
CAS Number	1331889-36-1	MedChemExpress, LGC Standards
Molecular Formula	C ₆ H ₄ D ₉ NO ₂	MedChemExpress, LGC Standards
Molecular Weight	140.23 g/mol	MedChemExpress, Pharmaffiliates
Synonyms	(S)-2-Aminohexanoic acid-d ₉ , (S)-Norleucine-d ₉	MedChemExpress, Pharmaffiliates
Purity	Typically >99%	MedChemExpress
Appearance	White to off-white solid	Generic
Storage (Powder)	-20°C (3 years), 4°C (2 years)	[2]
Storage (In Solvent)	-80°C (6 months), -20°C (1 month)	[2]

Table 2: Representative Supplier Information for **L-Norleucine-d₉**

Supplier	Product Number	Purity	Available Quantities
MedChemExpress	HY-Y0017S	99.81%	1 mg, 5 mg, 10 mg
LGC Standards	TRC-N712002	Not specified	10 mg
Pharmaffiliates	PA STI 069210	Not specified	Inquire
Lucerna-Chem AG	HY-Y0017S-1MG	99.81%	1 mg

Applications in Research

The primary applications of **L-Norleucine-d₉** stem from its utility as a stable isotope-labeled standard.

- **Internal Standard for Mass Spectrometry:** In quantitative proteomics and metabolomics, internal standards are crucial for correcting variability during sample preparation, chromatography, and detection.^[3] By adding a known amount of **L-Norleucine-d9** to a sample, the endogenous, unlabeled L-Norleucine (or other amino acids) can be accurately quantified. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
- **Metabolic Labeling and Flux Analysis:** **L-Norleucine-d9** can be used as a tracer to study protein synthesis and metabolic pathways.^[1] When introduced to cells or organisms, it is incorporated into newly synthesized proteins. By tracking the incorporation of the labeled amino acid over time, researchers can determine the rate of protein synthesis and degradation. This is particularly relevant in studies of muscle protein turnover.^{[1][2]}

Experimental Protocols

The following are detailed methodologies for the key applications of **L-Norleucine-d9**.

Protocol 1: Use of L-Norleucine-d9 as an Internal Standard for Amino Acid Quantification by LC-MS/MS

This protocol outlines the general steps for using **L-Norleucine-d9** as an internal standard to quantify amino acids in a biological sample, such as plasma or tissue hydrolysate.

1. Sample Preparation and Protein Hydrolysis:

- For protein-bound amino acids, perform acid hydrolysis to release individual amino acids. A common method is to incubate the sample in 6 M hydrochloric acid (HCl) at 110-150°C for 24 hours under an inert atmosphere (e.g., nitrogen).^{[4][5]}
- For free amino acids, deproteinize the sample by adding a precipitating agent like methanol or trichloroacetic acid (TCA), followed by centrifugation.^[6]

2. Addition of Internal Standard:

- Prepare a stock solution of **L-Norleucine-d9** of a known concentration in an appropriate solvent (e.g., 0.1 M HCl).
- Add a precise volume of the **L-Norleucine-d9** stock solution to each sample, quality control sample, and calibration standard. This should be done prior to any further sample processing.

steps to account for analyte loss.[7]

3. Derivatization (Optional but Recommended for LC):

- To improve chromatographic separation and ionization efficiency, amino acids are often derivatized. A common agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[8]
- Follow a standardized derivatization protocol, for instance, mixing the sample with a labeling buffer and the derivatizing reagent, followed by an incubation period and then quenching the reaction.[8]

4. LC-MS/MS Analysis:

- Perform chromatographic separation using a suitable column, such as a reverse-phase C18 column.[8]
- The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both the unlabeled analyte and the **L-Norleucine-d9** internal standard.

Table 3: Example LC-MS/MS Parameters

Parameter	Setting
LC System	UPLC/HPLC
Column	C18, HILIC, or specialized amino acid analysis column
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS Analysis	Multiple Reaction Monitoring (MRM)
Internal Standard	L-Norleucine-d9

5. Data Analysis:

- Calculate the peak area ratio of the endogenous analyte to the **L-Norleucine-d9** internal standard.[7]

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Metabolic Labeling of Cultured Cells with L-Norleucine-d9 to Measure Protein Synthesis

This protocol describes a pulse-chase experiment to monitor the incorporation of **L-Norleucine-d9** into cellular proteins.

1. Cell Culture Preparation:

- Culture cells to the desired confluency in standard growth medium.
- Before labeling, wash the cells with phosphate-buffered saline (PBS) and then incubate them in a custom amino acid-free medium for a short period to deplete the intracellular pool of unlabeled amino acids.

2. Pulse Labeling:

- Replace the starvation medium with a labeling medium containing **L-Norleucine-d9** at a known concentration. The standard medium's L-leucine and L-isoleucine should be replaced with **L-Norleucine-d9**.
- Incubate the cells for a defined "pulse" period (e.g., 30 minutes to several hours). This allows for the incorporation of the labeled amino acid into newly synthesized proteins.[9]

3. Chase Period (Optional):

- To track protein degradation, the labeling medium can be replaced with a "chase" medium containing an excess of unlabeled L-Norleucine.
- Collect cells at various time points during the chase period.

4. Cell Lysis and Protein Extraction:

- Wash the cells with ice-cold PBS to stop the labeling process.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

5. Protein Quantification and Preparation for MS Analysis:

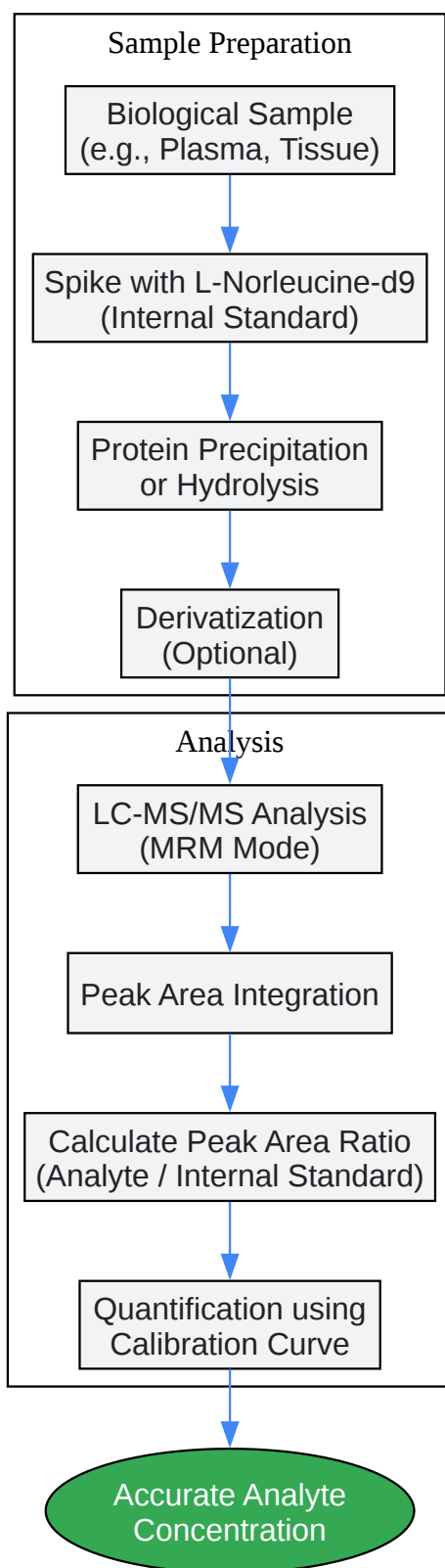
- Quantify the total protein concentration in each sample (e.g., using a BCA assay).
- Perform protein precipitation (e.g., with acetone) or in-solution digestion with trypsin.

6. LC-MS/MS Analysis:

- Analyze the resulting peptides by LC-MS/MS. The mass spectrometer will detect peptides containing **L-Norleucine-d9**, which will have a mass shift compared to their unlabeled counterparts.
- The rate of protein synthesis can be calculated from the ratio of labeled to unlabeled peptides for specific proteins over time.

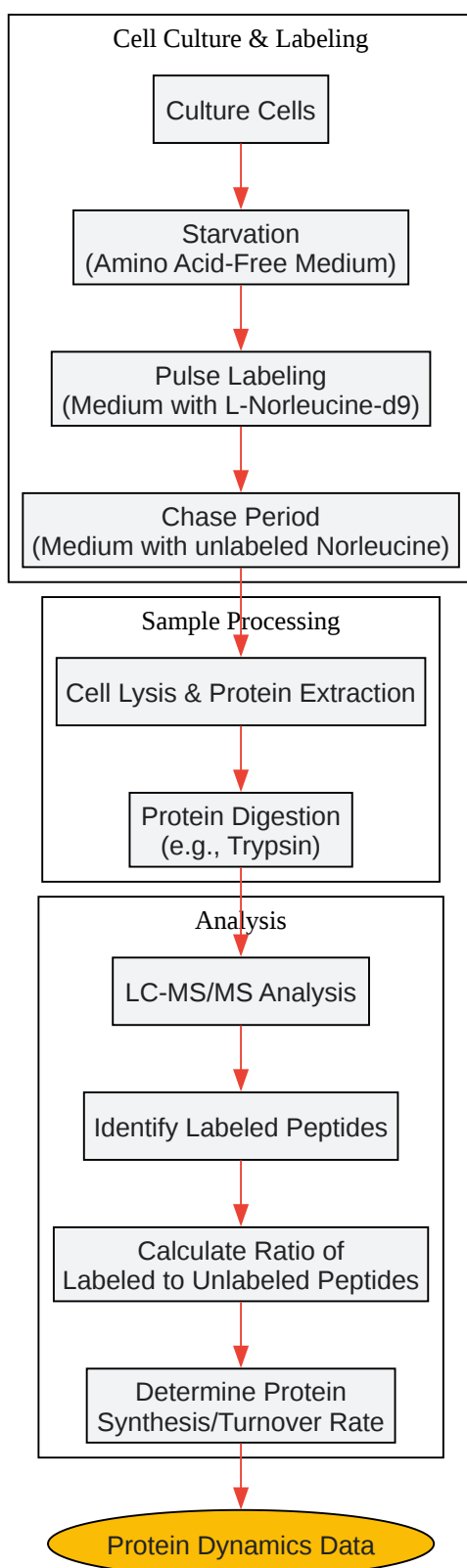
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for amino acid quantification using **L-Norleucine-d9**.



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Caption: Workflow for a metabolic pulse-chase experiment.

Conclusion

L-Norleucine-d9 is an indispensable tool for researchers requiring accurate quantification of amino acids and for those investigating the dynamics of protein metabolism. Its use as an internal standard enhances the reliability of mass spectrometry data, while its application as a metabolic tracer provides valuable insights into biological processes such as protein synthesis and turnover. The protocols and information provided in this guide offer a comprehensive starting point for the successful implementation of **L-Norleucine-d9** in a research setting.

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